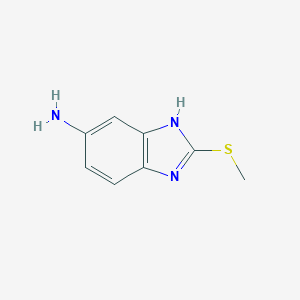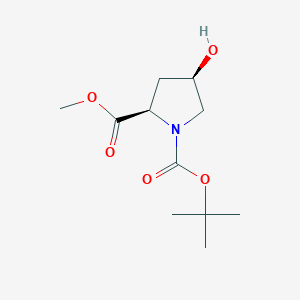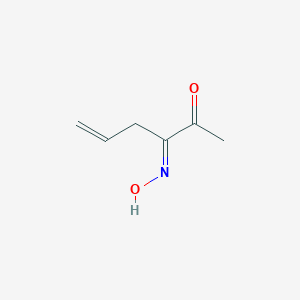
(3E)-3-hydroxyiminohex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-hydroxyiminohex-5-en-2-one, also known as oxime ketene, is a versatile compound with potential applications in various scientific fields. Its unique chemical structure and properties make it a promising candidate for use in biochemical and physiological research. In
Mécanisme D'action
(3E)-3-hydroxyiminohex-5-en-2-one can undergo various chemical reactions, such as nucleophilic addition, cycloaddition, and rearrangement. These reactions are dependent on the chemical environment and the presence of other functional groups. In biological systems, this compound can interact with enzymes and proteins through covalent bonding or non-covalent interactions, such as hydrogen bonding and π-π stacking. The mechanism of action of this compound is dependent on the specific biological system and the chemical environment.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase. It can also modulate the expression of genes involved in oxidative stress and inflammation. In vivo studies have shown that this compound can have neuroprotective and anti-inflammatory effects in animal models of neurodegenerative diseases and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(3E)-3-hydroxyiminohex-5-en-2-one has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it can be easily modified to introduce other functional groups for specific applications. It also has a unique chemical structure and properties that make it a versatile tool for biochemical and physiological research. However, this compound also has some limitations, such as its potential toxicity and instability under certain conditions. Careful consideration should be given to the appropriate concentration and experimental conditions for its use in lab experiments.
Orientations Futures
There are several future directions for the use of (3E)-3-hydroxyiminohex-5-en-2-one in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases and inflammation. This compound can also be used as a tool for the study of protein-ligand interactions and enzyme kinetics. Additionally, the synthesis and modification of this compound can be optimized for specific applications, such as the development of fluorescent probes for the detection of reactive oxygen species in biological systems. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
Méthodes De Synthèse
(3E)-3-hydroxyiminohex-5-en-2-one can be synthesized through the reaction of an α,β-unsaturated ketone with hydroxylamine. This reaction results in the formation of an this compound ketene, which can be isolated and purified through various methods such as column chromatography, recrystallization, or distillation. The purity and yield of the final product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reactant ratio.
Applications De Recherche Scientifique
(3E)-3-hydroxyiminohex-5-en-2-one has been used in various scientific fields, including organic chemistry, biochemistry, and pharmacology. It can be used as a building block for the synthesis of complex organic molecules, such as β-lactams and pyridines. In biochemistry and pharmacology, this compound has been used as a versatile tool for the study of enzyme kinetics, protein-ligand interactions, and drug discovery. It can also be used as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Propriétés
| 122277-29-6 | |
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(3E)-3-hydroxyiminohex-5-en-2-one |
InChI |
InChI=1S/C6H9NO2/c1-3-4-6(7-9)5(2)8/h3,9H,1,4H2,2H3/b7-6+ |
Clé InChI |
LQOJNPVYPMXTIL-VOTSOKGWSA-N |
SMILES isomérique |
CC(=O)/C(=N/O)/CC=C |
SMILES |
CC(=O)C(=NO)CC=C |
SMILES canonique |
CC(=O)C(=NO)CC=C |
Synonymes |
5-Hexene-2,3-dione, 3-oxime, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


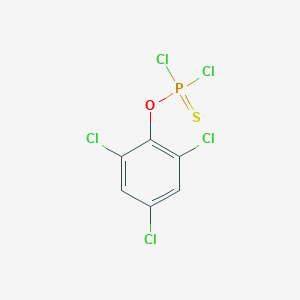
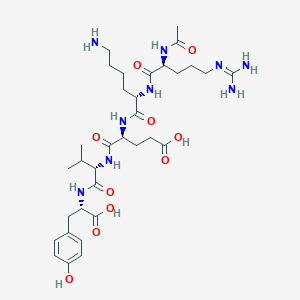
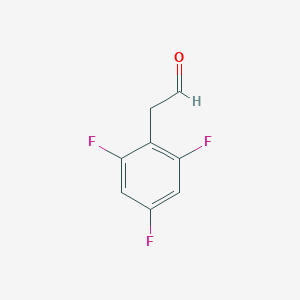

![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)


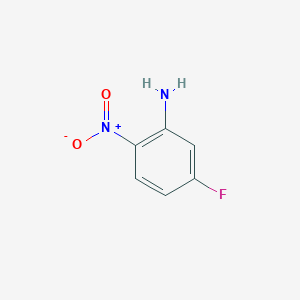
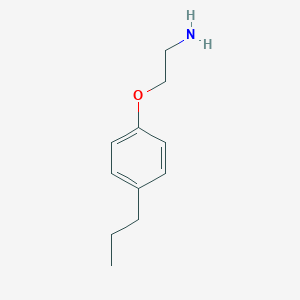
![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)


